molecular formula C16H19NO2 B2619553 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one CAS No. 1796947-55-1

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one

Cat. No. B2619553
M. Wt: 257.333
InChI Key: DPVDHAXHVGCNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one” appears to contain an 8-azabicyclo[3.2.1]octane core, which is a structural feature found in many biologically active compounds . This bicyclic structure is a key component of tropane alkaloids, a class of compounds that includes well-known drugs such as atropine and cocaine .


Synthesis Analysis

The synthesis of compounds containing an 8-azabicyclo[3.2.1]octane core has been a subject of research interest . Many approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom at one of the bridgeheads . The stereochemistry at the bridgehead positions (the 1R,5S configuration in this case) can significantly influence the compound’s biological activity .

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(19-15-8-3-2-4-9-15)16(18)17-13-6-5-7-14(17)11-10-13/h2-6,8-9,12-14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDHAXHVGCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1C=CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one

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